molecular formula C6H8ClNO4 B2574665 Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate CAS No. 2230798-88-4

Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate

Cat. No. B2574665
CAS RN: 2230798-88-4
M. Wt: 193.58
InChI Key: SEFVLLVEGCPLCE-UHFFFAOYSA-N
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Description

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

Carboxymethyl cellulose is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

Carboxylic acids are stronger acids than alcohols . Furthermore, electronegative substituents near the carboxyl group act to increase the acidity .

Scientific Research Applications

Molecular Interactions and Biological Implications

  • DNA Methylation and Epigenetic Effects : DNA methylation, involving the addition of a methyl group to the DNA molecule, plays a critical role in regulating gene expression. Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate could potentially influence this process through its chemical structure, affecting chromatin structure modulation, transcriptional repression, and the suppression of transposable elements. This has implications in understanding the epigenetic processes in malignancies where methylation patterns change, leading to genetic instability and repression of tumor suppressor genes (Goffin & Eisenhauer, 2002).

  • Synthetic Chemistry and Drug Development : In the realm of synthetic chemistry, derivatives and related compounds of this compound play a crucial role in the development of novel therapeutic agents. Their versatility and the range of biological activities make them valuable in medicinal chemistry for creating compounds with potential applications in treating various diseases (Rosales-Hernández et al., 2022).

  • Antimicrobial Applications : The structural motifs related to oxazolidinones, to which this compound is closely related, have shown promise in combating resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This has direct implications for developing new antibiotics and understanding resistance mechanisms (Diekema & Jones, 2000).

Mechanism of Action

Carboxymethylcellulose binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors GLUT-1 . The residence time of carboxymethylcellulose bound to corneal cells is approximately 2 hours as indicated by a short-term binding assay .

Safety and Hazards

According to a safety data sheet, certain substances can be harmful if swallowed and may cause skin and eye irritation . They can also be highly flammable .

Future Directions

The development of drugs based on bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . This could potentially open up new opportunities for researchers to design future generation novel and potent drugs .

properties

IUPAC Name

methyl 2-carbonochloridoyl-1,2-oxazolidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO4/c1-11-5(9)4-2-3-8(12-4)6(7)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFVLLVEGCPLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(O1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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